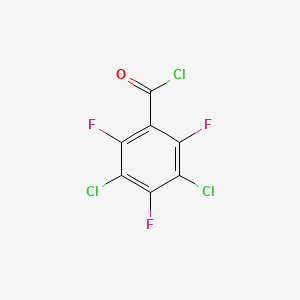
4-(Chlorodifluorothiomethyl)benzyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorodifluorothiomethyl)benzyl cyanide is an organic compound belonging to the family of cyanobenzyl compounds. It has the molecular formula C9H6ClF2NS and a molecular weight of 233.67 g/mol. This compound is characterized by the presence of a benzyl cyanide group substituted with a chlorodifluorothiomethyl group, making it a unique and versatile chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of benzyl chloride with potassium cyanide in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 4-(Chlorodifluorothiomethyl)benzyl cyanide may involve large-scale cyanation processes using safer cyanide sources and catalysts to minimize toxicity and environmental impact . The use of non-toxic cyanation agents and advanced catalytic systems is preferred to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chlorodifluorothiomethyl)benzyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Reduction: The cyanide group can be reduced to form primary amines or other derivatives.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents like acetone or diethyl ether.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Major Products:
Nucleophilic Substitution: Substituted benzyl cyanides.
Reduction: Primary amines and other reduced derivatives.
Applications De Recherche Scientifique
4-(Chlorodifluorothiomethyl)benzyl cyanide has diverse applications in scientific research and industry:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chlorodifluorothiomethyl)benzyl cyanide involves its interaction with molecular targets through its cyanide and chlorodifluorothiomethyl groups. These interactions can affect various biochemical pathways and enzyme activities, leading to specific biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzyl Cyanide: An organic aromatic nitrile with similar reactivity but lacking the chlorodifluorothiomethyl group.
4-(Chloromethyl)benzyl Cyanide: Similar structure but without the difluoro and thio modifications.
Uniqueness: 4-(Chlorodifluorothiomethyl)benzyl cyanide is unique due to the presence of the chlorodifluorothiomethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and potentially more reactive in certain chemical reactions compared to its analogs.
Propriétés
IUPAC Name |
2-[4-[chloro(difluoro)methyl]sulfanylphenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYQFBSXPGOKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)



![3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328636.png)




